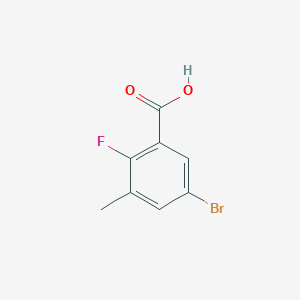

5-Bromo-2-fluoro-3-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Bromo-2-fluoro-3-methylbenzoic acid” is a chemical compound with the CAS Number: 1427382-02-2 . It has a molecular weight of 233.04 . The IUPAC name for this compound is 5-bromo-2-fluoro-3-methylbenzoic acid . It is typically stored at temperatures between 2-8°C .

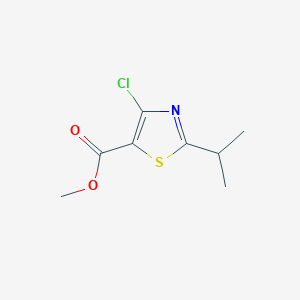

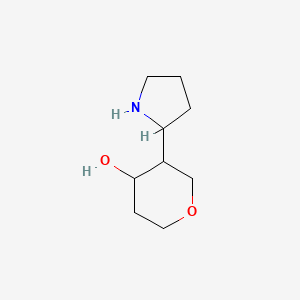

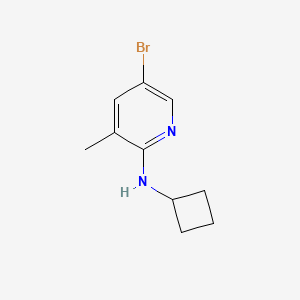

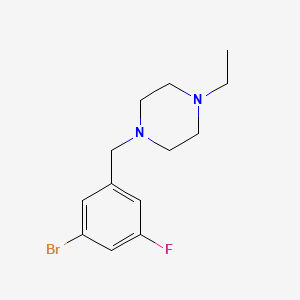

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-fluoro-3-methylbenzoic acid” can be represented by the InChI code: 1S/C8H6BrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) . The InChI key for this compound is PASLKUKYXZAJOF-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Synthesis of SGLT2 Inhibitors

5-Bromo-2-fluoro-3-methylbenzoic acid: is a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used for diabetes treatment. These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels .

Organometallic Reactions

This compound is utilized in organometallic chemistry, particularly in reactions like the Suzuki and Stille cross-coupling, which are pivotal for creating complex organic molecules. These reactions are essential for the synthesis of various pharmaceuticals and polymers .

Analytical Chemistry

In analytical chemistry, derivatives of 5-Bromo-2-fluoro-3-methylbenzoic acid can be used as standards or reagents in chromatographic methods to quantify or identify other substances, thanks to their unique spectral properties .

Material Science

The compound serves as a building block in material science for the synthesis of advanced materials, including organic semiconductors and conductive polymers. Its halogenated structure allows for fine-tuning of electronic properties .

Biochemistry Research

In biochemistry, 5-Bromo-2-fluoro-3-methylbenzoic acid is involved in the study of enzyme-catalyzed reactions and metabolic pathways. It can act as an inhibitor or a substrate analog to study the function of enzymes .

Environmental Science

This compound may also be used in environmental science to study the degradation of halogenated organic compounds, which are significant due to their persistence and potential toxicity in the environment .

Safety and Hazards

Zukünftige Richtungen

There are ongoing studies related to compounds similar to “5-Bromo-2-fluoro-3-methylbenzoic acid”. For instance, a recent study reported an enantioselective nickel-catalysed strategy for the construction of axially chiral alkenes . This suggests that there may be potential future directions for the study and application of “5-Bromo-2-fluoro-3-methylbenzoic acid” and similar compounds.

Wirkmechanismus

Mode of Action

The mode of action of 5-Bromo-2-fluoro-3-methylbenzoic acid is likely to involve interactions with its targets through processes such as free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the compound can participate in free radical reactions, while the carboxylic acid group can engage in nucleophilic substitution reactions .

Result of Action

The molecular and cellular effects of 5-Bromo-2-fluoro-3-methylbenzoic acid’s action would depend on its specific targets and mode of action. These effects could include changes in enzyme activity, alterations in signal transduction pathways, and impacts on cellular metabolism .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-fluoro-3-methylbenzoic acid can be influenced by various environmental factors. These could include the pH and temperature of the body’s internal environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .

Eigenschaften

IUPAC Name |

5-bromo-2-fluoro-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASLKUKYXZAJOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)

![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380199.png)

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)